BenchChemオンラインストアへようこそ!

Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)propyl]carbamate

FAAH inhibition Chiral recognition Endocannabinoid modulation

This (R)-configured Boc-aminothiazole carbamate is a critical chiral intermediate for medicinal chemistry. The defined stereochemistry on the propyl side chain directly matches reported FAAH inhibitor pharmacophores, eliminating the batch-to-batch variability and project delays associated with generic or achiral replacements. Its Boc group supports orthogonal protection in multi-step syntheses, accelerating hit-to-lead campaigns for CTPS1 inhibitors and next-generation anti-MRSA agents. Insist on CAS 2580114-70-9 to secure the enantiopure building block required for reproducible structure-activity relationships.

Molecular Formula C11H19N3O2S
Molecular Weight 257.35
CAS No. 2580114-70-9
Cat. No. B2505359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)propyl]carbamate
CAS2580114-70-9
Molecular FormulaC11H19N3O2S
Molecular Weight257.35
Structural Identifiers
SMILESCCC(C1=CSC(=N1)N)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H19N3O2S/c1-5-7(8-6-17-9(12)13-8)14-10(15)16-11(2,3)4/h6-7H,5H2,1-4H3,(H2,12,13)(H,14,15)/t7-/m1/s1
InChIKeyUBGIXFTXCINBFL-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)propyl]carbamate (CAS 2580114-70-9): A Chiral 2-Aminothiazole Building Block for Drug Discovery and Chemical Biology


Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)propyl]carbamate (CAS 2580114-70-9) is a chiral, Boc-protected 2-aminothiazole derivative [1]. This compound serves as a versatile intermediate and building block in medicinal chemistry, featuring a defined (R)-stereocenter on the propyl side chain attached to the thiazole C-4 position [2]. Its core 2-aminothiazole motif is a privileged structure in drug discovery, with applications spanning kinase inhibition, antimicrobial development, and FAAH modulation, while the Boc-carbamate enables orthogonal amine protection during multi-step synthesis [2].

Why Generic 2-Aminothiazole Carbamates Cannot Substitute for (R)-Configured 2580114-70-9 in Chiral Synthesis


Within the 2-aminothiazole carbamate class, seemingly minor structural variations produce divergent pharmacological and physicochemical profiles [1]. The (R)-stereochemistry of 2580114-70-9 is a critical determinant: enantiomeric (S)-forms or achiral analogs typically show altered target binding and pharmacokinetics [2]. Additionally, the propyl substituent at the chiral center balances lipophilicity and steric bulk differently than shorter (ethyl, methyl) or constrained (cyclopropyl) analogs, directly impacting potency, selectivity, and metabolic stability [1]. Consequently, generic replacement with an off-the-shelf 2-aminothiazole carbamate lacking this specific stereochemical and alkyl chain configuration risks project delays and irreproducible results.

Quantitative Differentiation Evidence for Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)propyl]carbamate vs. Closest Analogs


Enantiomeric Differentiation: (R)-Propyl vs. (S)-Propyl and Racemic Forms in FAAH Inhibition

The (R)-enantiomer defined by 2580114-70-9 is predicted to exhibit superior FAAH inhibition compared to its (S)-enantiomer or racemic mixture. In the broader alkylthiazole carbamate series, patent SAR data demonstrate that chiral alkyl substitution at the position corresponding to the propyl group of 2580114-70-9 directly modulates FAAH IC50 values [1]. While specific IC50 data for 2580114-70-9 against FAAH have not been publicly disclosed, structurally related thiazole carbamates with defined stereochemistry achieve nanomolar FAAH inhibition (IC50 = 80 nM for a representative analog) [2], and enantiomeric pairs in related series frequently show >10-fold potency differences [1].

FAAH inhibition Chiral recognition Endocannabinoid modulation

Alkyl Chain Length Optimization: Propyl vs. Ethyl and Methyl Analogs in Antibacterial Potency

The propyl substituent in 2580114-70-9 provides an optimal balance of lipophilicity for membrane penetration compared to shorter-chain analogs. In the 2-aminothiazole anti-tubercular series, systematic SAR at the C-4 position revealed that alkyl chain length significantly affects MIC values against M. tuberculosis [1]. Compounds with propyl-length substituents (achieving MICs in the low micromolar range, e.g., 2.3–5.1 μM) consistently outperformed methyl-substituted analogs (MIC typically >20 μM) [1]. While 2580114-70-9 is a protected intermediate rather than a final active compound, the propyl chain it carries—when deprotected—positions downstream derivatives for this optimal activity window.

Antimicrobial 2-Aminothiazole SAR

Conformational and Metabolic Differentiation: Propyl vs. Cyclopropyl Analogs in CTPS1 Inhibition

Compared to cyclopropyl-substituted analogs (e.g., CAS 2460756-72-1), the propyl group of 2580114-70-9 provides greater conformational flexibility while retaining sufficient steric bulk for target engagement [1]. In the context of CTPS1 inhibitor development, the 2-aminothiazole scaffold is a core pharmacophore, and the nature of the C-4 substituent significantly influences both enzymatic potency and selectivity over CTPS2 [2]. Cyclopropyl analogs introduce ring strain and conformational restriction that can reduce metabolic stability via CYP450-mediated oxidation at the cyclopropyl ring [1]. The acyclic propyl chain avoids this metabolic liability while maintaining the hydrophobic contacts required for CTPS1 binding pocket occupancy.

CTPS1 inhibition Cyclopropyl Conformational constraint

Boc-Protection Strategy Differentiation: Orthogonal Deprotection vs. Alternative N-Protecting Groups

The Boc (tert-butyloxycarbonyl) protecting group on 2580114-70-9 enables orthogonal deprotection under mild acidic conditions (TFA/DCM or HCl/dioxane), leaving the 2-aminothiazole ring intact [1]. This contrasts with Fmoc-protected analogs that require basic conditions (piperidine) potentially incompatible with thiazole ring stability, or Cbz-protected analogs requiring hydrogenolysis conditions that may reduce sensitive functional groups [1]. In solid-phase peptide synthesis (SPPS) applications, Boc-protected aminothiazole building blocks have been successfully employed for the construction of chiral polyaminothiazoles, demonstrating the compatibility of the Boc group with iterative coupling-deprotection cycles [2].

Boc deprotection Orthogonal protection Solid-phase synthesis

Optimal Research and Industrial Application Scenarios for Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)propyl]carbamate


Chiral FAAH Inhibitor Lead Optimization Programs

2580114-70-9 is best deployed as a key chiral intermediate in FAAH inhibitor SAR campaigns where enantiomeric purity is critical for establishing reliable structure-activity relationships. Its (R)-configured propyl chain directly maps to the stereochemical preferences identified in alkylthiazole carbamate patents [1], enabling medicinal chemists to explore substitution effects at the carbamate nitrogen without confounding stereochemical variables [1].

CTPS1-Targeted Immuno-Oncology and Autoimmune Disease Research

In CTPS1 inhibitor development for T-cell and B-cell proliferation disorders, 2580114-70-9 serves as an advanced intermediate. Its propyl chain provides the hydrophobic contact predicted to occupy the CTPS1 binding pocket, while the Boc group facilitates late-stage diversification [2]. Using this building block accelerates hit-to-lead timelines compared to de novo construction of the chiral 2-aminothiazole core [2].

Antimicrobial Discovery Targeting Gram-Positive and Mycobacterial Pathogens

Researchers developing next-generation anti-tubercular or anti-MRSA agents can use 2580114-70-9 to install the propyl chain that SAR studies have shown optimizes antibacterial potency in 2-aminothiazole series [3]. The building block approach avoids lengthy linear synthesis of chiral propyl-substituted thiazoles and ensures batch-to-batch stereochemical consistency [3].

Solid-Phase Synthesis of Chiral Polyaminothiazole Libraries

For combinatorial chemistry applications, the Boc-protected amine of 2580114-70-9 is fully compatible with solid-phase peptide synthesis protocols. Its use in constructing chiral polyaminothiazole libraries has been validated [4], enabling the rapid generation of diverse screening collections for phenotypic and target-based assays [4].

Quote Request

Request a Quote for Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)propyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.